molecular formula C6H7NO B017766 2-Hydroxy-5-methylpyridine CAS No. 1003-68-5

2-Hydroxy-5-methylpyridine

Cat. No.: B017766
CAS No.: 1003-68-5
M. Wt: 109.13 g/mol
InChI Key: SOHMZGMHXUQHGE-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methylpyridine (C₆H₇NO; CAS 1003-68-5) is a pyridine derivative with a hydroxyl group at the 2-position and a methyl group at the 5-position (Figure 1). It exists as a pale yellow solid and is widely used in organic synthesis, pharmaceuticals, and materials science due to its versatile reactivity. The hydroxyl group enables hydrogen bonding and chelation, while the methyl group provides steric and electronic effects that influence substitution patterns .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Hydroxy-5-methylpyridine involves the reaction of 2-amino-5-methylpyridine with sodium nitrite in the presence of sulfuric acid. The reaction mixture is cooled to maintain a temperature of 0-5°C, followed by heating to 95°C for 15 minutes. The resulting mixture is then neutralized with sodium hydroxide and extracted with ethyl acetate to yield the desired product .

Another method involves the use of 2-bromo-5-methylpyridine as a starting material. This compound is reacted with potassium tert-butylate in tert-amyl alcohol at 100°C for 40 hours. The reaction mixture is then treated with formic acid to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert it into different derivatives, such as 2-amino-5-methylpyridine.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and amino derivatives .

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxy-5-methylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting a range of health issues.

Case Study: Synthesis of Omeprazole

  • Overview : Omeprazole is a widely used proton pump inhibitor for treating gastroesophageal reflux disease (GERD).
  • Synthesis Route : 2-HMP is used as an intermediate in the synthesis of omeprazole. The process involves several steps starting from 2-chloro-5-methylpyridine, leading to high-purity target products with minimal by-products .
  • Benefits : The method is noted for its simplicity, low-cost raw materials, and environmentally friendly synthesis route.

Agricultural Applications

The compound is also significant in agricultural chemistry, particularly as an intermediate in the synthesis of agrochemicals.

Case Study: Production of 2-Bromo-5-methylpyridine

  • Overview : 2-HMP can be brominated to produce 2-bromo-5-methylpyridine, which is useful as an agricultural chemical intermediate.
  • Synthesis Method : The bromination process involves treating 2-HMP with bromine under controlled conditions, yielding high-quality intermediates for further application in pesticides and herbicides .

Chemical Synthesis and Research Applications

In addition to its pharmaceutical and agricultural uses, 2-HMP plays a role in various chemical synthesis processes.

Synthesis Methodologies

  • Catalytic Hydrogen Reduction : A method for producing 2-HMP involves catalytic hydrogen reduction of hydroxypyridine, improving yield and reducing process complexity compared to traditional methods .
  • Research Applications : Researchers utilize 2-HMP in studies related to organic synthesis, exploring its potential as a building block for more complex molecules.

Table 1: Summary of Applications

Application AreaCompound/DerivativeUse Case
PharmaceuticalsOmeprazoleProton pump inhibitor
Agricultural Chemicals2-Bromo-5-methylpyridinePesticide intermediate
Chemical SynthesisVarious derivativesBuilding block for synthesis

Table 2: Synthesis Methods and Yields

Synthesis MethodYield (%)Key Features
Synthesis of OmeprazoleHighSimple route, low-cost materials
Bromination of 2-HMPModerateEffective for producing agrochemical intermediates
Catalytic Hydrogen ReductionHighShort process, superior yield compared to traditional methods

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-methylpyridine involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of pirfenidone, it acts as a precursor that undergoes further chemical transformations to exert antifibrotic effects. The hydroxyl and methyl groups on the pyridine ring play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Key Properties

  • Molecular weight: 109.13 g/mol
  • Melting point: ~95–100°C (purified)
  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, ethyl acetate) .

Comparative Analysis with Structurally Similar Compounds

The reactivity and applications of 2-Hydroxy-5-methylpyridine are best understood by comparing it with analogs that differ in substituent positions or functional groups. Below is a detailed comparison:

Positional Isomers

Compound Substituent Positions Key Differences
2-Hydroxy-6-methylpyridine Hydroxyl (2), Methyl (6) The methyl group at position 6 reduces steric hindrance near the hydroxyl group, enhancing its participation in hydrogen bonding. Reactivity in oxidation and substitution reactions differs significantly .
5-Hydroxy-2-methylpyridine Hydroxyl (5), Methyl (2) The hydroxyl group at position 5 alters electronic distribution, reducing nucleophilicity at the ring nitrogen. This compound exhibits weaker ligand properties compared to this compound .

Functional Group Variants

Compound Functional Groups Key Differences
2-Amino-5-methylpyridine Amino (2), Methyl (5) The amino group enhances basicity and nucleophilicity, making this compound more reactive in coupling reactions. However, it lacks the hydrogen-bonding capacity of the hydroxyl group .
5-Methyl-2-pyridone Pyridone (2), Methyl (5) The tautomeric pyridone structure increases electron density at the ring nitrogen, improving coordination with metal ions. This compound is less acidic than this compound .
5-Methoxypyridine-2-sulfinic Acid Methoxy (5), Sulfinic Acid (2) The sulfinic acid group introduces strong electrophilicity, enabling nucleophilic substitution reactions not feasible with this compound .

Substitution Pattern and Reactivity

  • Oxidation Reactions : this compound forms ketones or aldehydes upon oxidation, while 5-Methyl-2-pyridone undergoes ring-opening reactions under similar conditions .
  • Substitution Reactions: The hydroxyl group in this compound facilitates electrophilic substitution at the 4-position, whereas 2-Amino-5-methylpyridine undergoes substitution at the 6-position due to the directing effect of the amino group .
  • Biological Activity : this compound interacts with enzymes via hydrogen bonding, modulating activity in antifibrotic pathways (e.g., pirfenidone synthesis). In contrast, 5-Methyl-2-pyridone shows weaker bioactivity due to reduced hydrogen-bonding capacity .

Industrial and Pharmaceutical Relevance

  • Pharmaceutical Intermediates : this compound is a precursor to omeprazole and pirfenidone, whereas 5-Methyl-2-pyridone is used in less critical applications .
  • Ligand in Catalysis: Its hydroxyl group enables chelation with transition metals (e.g., Cu²⁺, Fe³⁺), outperforming 2-Amino-5-methylpyridine in catalytic efficiency .

Biological Activity

2-Hydroxy-5-methylpyridine (also known as 2-hydroxy-5-picoline) is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, characterization, and biological properties, supported by relevant case studies and research findings.

This compound has the molecular formula C6H7NOC_6H_7NO and a molecular weight of approximately 109.13 g/mol. Its structure includes a hydroxyl group (-OH) attached to the pyridine ring, which contributes to its reactivity and biological activity.

Synthesis Methods:
The compound can be synthesized through various methods, including:

  • Catalytic Hydrogen Reduction: A method involving the catalytic hydrogenation of 3-cyano-6-hydroxypyridine in the presence of an acid and surfactants, yielding high purity and yield rates (up to 83%) .
  • Other Synthetic Routes: Various synthetic pathways have been explored, focusing on optimizing yield and purity while minimizing environmental impact.

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated:

  • Antibacterial Activity: Compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, derivatives containing nitro groups exhibited enhanced antibacterial effects compared to their non-nitro counterparts .
  • Antifungal Activity: Similar derivatives have also been screened for antifungal activity, revealing promising results against several fungal strains .

Cytotoxicity

Some studies have reported that this compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is likely attributed to its ability to interfere with cellular processes, although specific mechanisms remain to be fully elucidated.

Case Studies

  • Antimalarial Activity: A study highlighted the potential of certain pyridine derivatives in antimalarial applications. The compounds were tested against Plasmodium falciparum, showing significant inhibition of parasite growth .
  • Anti-inflammatory Effects: Research has suggested that compounds related to this compound may possess anti-inflammatory properties, potentially useful in treating conditions like rheumatoid arthritis .

Data Summary

Activity Effectiveness Notes
AntibacterialSignificant against multiple strainsEnhanced by nitro group substitutions
AntifungalPromising resultsActive against various fungal species
CytotoxicityNotable effects on cancer cellsMechanisms require further investigation
AntimalarialEffective against P. falciparumPotential for drug development
Anti-inflammatoryPossible therapeutic applicationsFurther studies needed for clinical relevance

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing high-purity 2-Hydroxy-5-methylpyridine in laboratory settings?

  • Methodological Answer : A validated procedure involves using this compound as a precursor in a Schlenk flask under nitrogen atmosphere for synthesizing methyl-substituted bipyridines. Key steps include triflation reactions and purification via chromatography to achieve >98.0% purity, verified by GC analysis .

Q. What are the critical handling and storage protocols for this compound to ensure stability?

  • Methodological Answer : Store at room temperature but preferably in a cool, dark place (<15°C) to prevent degradation. Avoid exposure to incompatible materials such as strong acids/bases or oxidizing agents. Use PPE (gloves, goggles) to mitigate skin/eye irritation risks, as the compound is classified under skin/eye irritation Category 2 .

Q. How can researchers verify the purity of this compound, and what impurities are commonly observed?

  • Methodological Answer : Purity (>98.0%) is typically confirmed via GC with flame ionization detection. Common impurities include positional isomers (e.g., 4- or 6-methyl derivatives), which can be identified and quantified using NMR or HPLC coupled with reference standards .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties of this compound be resolved?

  • Methodological Answer : Standardize measurement conditions (e.g., solvent, temperature) and cross-validate data using multiple techniques (e.g., FT-IR, Raman spectroscopy). For example, spectral data from Negishi cross-coupling syntheses and HPLC retention times in impurity profiling provide reproducible benchmarks.

Q. What advanced analytical techniques are optimal for quantifying this compound in complex matrices, such as pharmaceutical intermediates?

  • Methodological Answer : Reverse-phase HPLC (RP-HPLC) with UV detection is effective. System suitability parameters (e.g., %RSD <2% for peak areas) ensure precision. Spiking studies with known impurities (e.g., iodobenzene) validate method accuracy and robustness .

Q. How does the coordination chemistry of this compound with transition metals influence catalytic applications?

  • Methodological Answer : The hydroxyl and methyl groups act as bidentate ligands, forming stable complexes with Cu(II) or other transition metals. Structural studies using X-ray crystallography and TGA reveal coordination modes, while EPR and magnetic measurements provide insights into electronic properties .

Q. What strategies mitigate side reactions during functionalization of this compound in drug synthesis?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to suppress undesired pathways like over-oxidation. For example, controlled triflation in anhydrous dichloromethane minimizes byproduct formation during bipyridine synthesis .

Q. Key Notes for Experimental Design

  • Synthesis : Prioritize inert atmospheres (e.g., Schlenk lines) to avoid oxidation .
  • Characterization : Combine GC, HPLC, and spectral methods (FT-IR, NMR) for comprehensive analysis .
  • Safety : Adhere to GHS Category 2 protocols for skin/eye protection .

Properties

IUPAC Name

5-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SOHMZGMHXUQHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20143120
Record name 5-Methyl-2-pyridone
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Molecular Weight

109.13 g/mol
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CAS No.

1003-68-5, 91914-06-6, 1192-99-0
Record name 2-Hydroxy-5-methylpyridine
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Record name 5-Methyl-2-pyridinol
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Record name 2(1H)-Pyridinone, 5-methyl-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Glycerylphosphorylcholine
2-Hydroxy-5-methylpyridine
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2-Hydroxy-5-methylpyridine
Glycerylphosphorylcholine
2-Hydroxy-5-methylpyridine
Glycerylphosphorylcholine
Glycerylphosphorylcholine
2-Hydroxy-5-methylpyridine
Glycerylphosphorylcholine
Glycerylphosphorylcholine
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Glycerylphosphorylcholine
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2-Hydroxy-5-methylpyridine

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